5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Overview
Description
5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Methylation: The methyl group can be introduced at the 1-position of the benzimidazole ring using methylating agents like methyl iodide in the presence of a base.
Pyridinone formation: The final step involves the formation of the pyridinone ring, which can be achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridinone ring, potentially leading to the formation of dihydropyridinone derivatives.
Substitution: The chlorine atom at the 5-position of the benzimidazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, they may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-1H-1,3-benzimidazole: Lacks the pyridinone ring but shares the benzimidazole core.
2(1H)-pyridinone: Lacks the benzimidazole ring but shares the pyridinone core.
5-chloro-2(1H)-pyridinone: Shares the pyridinone core with a chlorine substituent but lacks the benzimidazole ring.
Uniqueness
5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to the presence of both the benzimidazole and pyridinone rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-(5-chloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-17-11-4-3-9(14)6-10(11)16-13(17)8-2-5-12(18)15-7-8/h2-7H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBWVHZMJPMNMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C3=CNC(=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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